

Application Notes: HIV-1 Maturation Inhibitors in Functional Assays

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Compound of Interest

Compound Name: *HIV-1 inhibitor-60*

Cat. No.: *B1194452*

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These application notes provide a comprehensive overview and detailed protocols for the use of HIV-1 maturation inhibitors in various in vitro assays. As "**HIV-1 inhibitor-60**" is not a publicly recognized compound, this document focuses on two well-characterized maturation inhibitors: Bevirimat (BVM), the first-in-class maturation inhibitor, and Lenacapavir (LEN), a potent, long-acting capsid inhibitor with effects on maturation.

Introduction to HIV-1 Maturation Inhibition

HIV-1 maturation is a critical, late-stage event in the viral lifecycle, where the newly budded, immature, non-infectious virion undergoes a series of proteolytic cleavages and structural rearrangements to become a mature, infectious particle.^{[1][2]} This process is primarily mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins.^{[1][2]} A key final step is the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, which allows for the condensation of the mature conical capsid core.^{[3][4][5]}

Maturation inhibitors are a class of antiretroviral compounds that disrupt this process, leading to the production of non-infectious virions with aberrant morphology.^{[1][2][3]} They represent a distinct mechanism of action compared to protease inhibitors, which directly target the active

site of the viral protease.[2] Instead, maturation inhibitors often bind to the Gag polyprotein itself, hindering the accessibility of cleavage sites to the protease.[6][7]

Mechanism of Action

Bevirimat (BVM): BVM and its analogs specifically target the final cleavage step of the Gag polyprotein, which is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). [4][5][6] BVM is thought to bind to the CA-SP1 junction within the immature Gag lattice, stabilizing the six-helix bundle formed by this region and thereby blocking the viral protease from accessing the cleavage site.[6][8] This results in the accumulation of the p25 (CA-SP1) precursor protein and the formation of virions with an incomplete, eccentric core, rendering them non-infectious.[1][4]

Lenacapavir (LEN): Lenacapavir is a first-in-class capsid inhibitor with a multi-faceted mechanism of action that includes the disruption of viral maturation.[3][9] During viral egress, LEN interferes with the proper assembly of the mature capsid core.[9][10] It binds to a conserved pocket on the CA protein, disrupting the delicate balance of interactions required for the formation of a stable conical capsid.[9][10] This leads to the production of virions with malformed capsids that are unable to complete the early stages of infection in a new host cell. [9][10] Unlike BVM, pharmacologically relevant concentrations of LEN do not appear to inhibit the proteolytic processing of Gag.[9][10]



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Mechanism of HIV-1 Maturation and Inhibition.

Data Presentation

The following tables summarize the in vitro antiviral activity of Bevirimat and Lenacapavir against various HIV-1 strains. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are presented.

Table 1: Antiviral Activity of Bevirimat (BVM)



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Table 2: Antiviral Activity of Lenacapavir (LEN)



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Experimental Protocols

The following are detailed protocols for key experiments used to assess the efficacy of HIV-1 maturation inhibitors.



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General workflow for assessing maturation inhibitors.

Protocol 1: Western Blot Analysis of HIV-1 Gag Processing

This protocol is used to determine the effect of a maturation inhibitor on the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the p25 (CA-SP1) precursor to the mature p24 (CA) protein.

Materials:

- HEK293T or HeLa cells
- HIV-1 proviral DNA (e.g., pNL4-3)
- Transfection reagent (e.g., PolyJet)
- Maturation inhibitor (e.g., Bevirimat)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

- Phosphate-Buffered Saline (PBS)
- Sucrose cushion (20% w/v in PBS)
- Lysis buffer (e.g., RIPA buffer)
- SDS-PAGE gels (10-12%)
- Nitrocellulose or PVDF membranes
- Primary antibody: Mouse anti-p24 monoclonal antibody
- Secondary antibody: HRP-conjugated goat anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Western blotting apparatus and imaging system

Procedure:

- Cell Culture and Transfection:
 - Plate HEK293T or HeLa cells in 6-well plates and grow to 70-80% confluency.
 - Transfect the cells with the HIV-1 proviral DNA according to the manufacturer's protocol for the chosen transfection reagent.[\[13\]](#)
- Inhibitor Treatment:
 - At 6-8 hours post-transfection, replace the medium with fresh DMEM containing the desired concentrations of the maturation inhibitor (e.g., Bevirimat at 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).[\[1\]](#)
- Virus Harvest:
 - At 48 hours post-transfection, collect the cell culture supernatants.
 - Clarify the supernatants by centrifugation at 1,000 x g for 10 minutes to remove cell debris.

- Virion Pelleting:
 - Layer the clarified supernatants onto a 20% sucrose cushion in an ultracentrifuge tube.
 - Pellet the virions by ultracentrifugation at 100,000 x g for 2 hours at 4°C.[4]
- Protein Lysis and Quantification:
 - Carefully aspirate the supernatant and resuspend the viral pellet in lysis buffer.
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Normalize the samples based on total protein concentration or p24 levels (determined by ELISA).
 - Resolve the viral lysates on an SDS-PAGE gel.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the ECL substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities for p25 (CA-SP1) and p24 (CA).

- Calculate the ratio of p25 to p24 to determine the extent of Gag processing inhibition. An increase in this ratio indicates effective inhibition of maturation.[4]

Protocol 2: Transmission Electron Microscopy (TEM) of Virion Morphology

This protocol allows for the direct visualization of virion morphology to assess the structural effects of maturation inhibitors.

Materials:

- Transfected and treated cells producing virions (from Protocol 1)
- Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
- 1% osmium tetroxide
- Ethanol series (for dehydration)
- Propylene oxide
- Epoxy resin (e.g., Epon)
- Uranyl acetate and lead citrate (for staining)
- Transmission Electron Microscope

Procedure:

- Sample Preparation:
 - Harvest virions as described in Protocol 1 (steps 1-4).
 - Gently resuspend the viral pellet in the fixative solution and incubate overnight at 4°C.[13]
- Postfixation and Dehydration:
 - Wash the fixed pellet with 0.1 M cacodylate buffer.

- Postfix with 1% osmium tetroxide for 1 hour.
- Wash with distilled water.
- Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).[\[13\]](#)
- Embedding and Sectioning:
 - Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
 - Embed the sample in pure epoxy resin and polymerize at 60°C for 48 hours.[\[13\]](#)
 - Cut ultrathin sections (60-80 nm) using an ultramicrotome.
- Staining and Imaging:
 - Place the sections on copper grids.
 - Stain the sections with uranyl acetate and lead citrate.
 - Examine the grids using a transmission electron microscope.
- Analysis:
 - Capture images of multiple virions for each treatment condition.
 - Analyze the morphology of the viral cores. Untreated mature virions should have a characteristic electron-dense conical core.[\[14\]](#) Virions treated with a maturation inhibitor like BVM will exhibit an aberrant, often eccentric and incomplete, core structure.[\[1\]](#)

Protocol 3: TZM-bl Based HIV-1 Infectivity Assay

This is a quantitative assay to measure the infectivity of HIV-1 particles produced in the presence of a maturation inhibitor. The TZM-bl cell line contains an integrated luciferase reporter gene under the control of the HIV-1 LTR, which is activated by the viral Tat protein upon successful infection.[\[15\]](#)[\[16\]](#)

Materials:

- TZM-bl cells
- Virus-containing supernatants from treated and untreated producer cells (from Protocol 1)
- DMEM with 10% FBS
- DEAE-Dextran
- 96-well cell culture plates (white, solid bottom for luminescence reading)
- Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

Procedure:

- Cell Plating:
 - Plate TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of DMEM.[\[15\]](#)
 - Incubate for 24 hours at 37°C.
- Infection:
 - Normalize the virus-containing supernatants based on p24 concentration (determined by ELISA).
 - Prepare serial dilutions of the normalized virus stocks.
 - Add 100 μ L of the diluted virus to the TZM-bl cells.
 - Add DEAE-Dextran to a final concentration of 20 μ g/mL to enhance infectivity.[\[15\]](#)
 - Include a "cells only" control (no virus) and a "virus control" (untreated virus).
- Incubation:

- Incubate the plates for 48 hours at 37°C.[15]
- Luciferase Assay:
 - Remove the culture medium from the wells.
 - Add the luciferase assay reagent according to the manufacturer's instructions.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (cells only control) from all readings.
 - Calculate the percent inhibition of infectivity for each inhibitor concentration relative to the untreated virus control.
 - Determine the IC50 or EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The assays described in these notes provide a robust framework for the characterization of HIV-1 maturation inhibitors. By combining biochemical analysis of Gag processing, morphological examination of virions, and quantitative assessment of infectivity, researchers can gain a comprehensive understanding of the mechanism and potency of novel antiviral compounds targeting this essential stage of the HIV-1 lifecycle.

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